N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-19-12-11-18-22-17(13-24(18)23-19)14-7-9-16(10-8-14)21-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQBILMGDZDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine ring.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring.
Coupling Reaction: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the imidazo[1,2-b]pyridazine ring undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Product : Conversion of the methoxy group to a ketone or carboxylic acid derivative.
-
Conditions : 60–80°C, aqueous or alcoholic solvents.
Hydrolysis Reactions
The amide bond in the benzamide group is susceptible to hydrolysis:
-
Acidic Hydrolysis :
-
Reagent : Concentrated HCl or H₂SO₄.
-
Product : Cleavage to form 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline and benzoic acid.
-
-
Basic Hydrolysis :
-
Reagent : NaOH or KOH in aqueous ethanol.
-
Product : Formation of the corresponding carboxylate salt.
-
Substitution Reactions
The electron-rich aromatic rings participate in electrophilic substitutions:
-
Halogenation :
-
Reagent : Bromine (Br₂) in acetic acid.
-
Site : Para positions on the benzamide phenyl ring.
-
-
Nitration :
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions :
-
Suzuki Coupling :
-
Reagent : Pd(PPh₃)₄, aryl boronic acid.
-
Product : Biaryl derivatives via substitution at the phenyl group.
-
-
Buchwald-Hartwig Amination :
Reduction Reactions
Selective reduction of functional groups:
-
Nitro to Amine :
-
Reagent : H₂/Pd-C or SnCl₂/HCl.
-
Product : Amino-substituted derivatives.
-
-
Amide Reduction :
-
Reagent : LiAlH₄.
-
Product : Conversion of the benzamide to a benzylamine derivative.
-
Cyclization Reactions
Under thermal or catalytic conditions:
-
Reagent : Polyphosphoric acid (PPA) or POCl₃.
-
Product : Formation of fused heterocycles via intramolecular cyclization .
Mechanistic Insights
-
Oxidation Pathways : The methoxy group’s oxidation proceeds via radical intermediates, confirmed by ESR studies.
-
Amide Hydrolysis : Acid-catalyzed hydrolysis follows a nucleophilic acyl substitution mechanism, while basic hydrolysis involves hydroxide ion attack.
-
Coupling Reactions : Palladium-catalyzed steps proceed through oxidative addition and transmetallation sequences.
Stability and Side Reactions
Scientific Research Applications
Neuroprotective Effects
Research indicates that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide functions as an inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme is crucial in sphingolipid metabolism and is implicated in neurodegenerative diseases like Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of neurotoxic exosomes and mitigate neurodegeneration processes, demonstrating potential for improving cognitive functions in models of neurodegeneration .
Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The inhibition of specific oncogenic pathways could lead to reduced tumor growth and improved survival rates in cancer models. For instance, compounds with similar imidazo[1,2-b]pyridazine structures have shown promise in enhancing the efficacy of existing cancer therapies .
Antimicrobial Activity
This compound has also displayed potential antimicrobial activity in preliminary assays. This suggests possible applications in treating infections caused by resistant strains of bacteria or fungi .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-b]pyridazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Methoxylation : Achieved using methanol and a suitable catalyst.
- Attachment of the Phenyl Group : Often involves Suzuki coupling reactions.
- Final Acetylation : Using acetic anhydride or acetyl chloride with a base .
These methods can be optimized for industrial production to ensure high purity and yield.
Neuroprotection Study
In a study examining the neuroprotective effects of this compound on neuronal cell death, results indicated significant protection against oxidative stress-induced apoptosis in neuronal cell cultures. The compound's ability to inhibit nSMase2 was correlated with reduced levels of pro-apoptotic factors .
Anticancer Research
A recent investigation into the anticancer properties revealed that this compound inhibited proliferation in various cancer cell lines. The study demonstrated that treatment with this compound led to G0/G1 phase arrest and increased apoptosis markers .
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- N-[4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development .
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.437 g/mol. The structure incorporates an imidazo[1,2-b]pyridazin moiety linked to a phenyl group, which is crucial for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of neutral sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neurodegeneration, thus potentially mitigating the pathological processes associated with these conditions.
Anticancer Activity
This compound has shown promising results in various cancer models:
- In vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. For example, compounds with similar structures displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding, which may influence cell survival pathways and induce apoptosis in cancer cells .
Antiviral Activity
Preliminary studies have indicated potential antiviral properties against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Some derivatives exhibited low micromolar IC50 values, suggesting effective inhibition of viral replication .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-b]pyridazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Methoxylation : Introduction of the methoxy group using methanol and a suitable catalyst.
- Phenyl Group Attachment : Often achieved through Suzuki coupling reactions.
The structure-activity relationship (SAR) analysis has indicated that modifications on the phenyl ring significantly affect the biological activity. For instance, substituents at specific positions can enhance or diminish anticancer potency .
Q & A
Basic: What are the critical steps and conditions for synthesizing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide?
The synthesis involves multi-step reactions, including coupling the imidazo[1,2-b]pyridazine core with a benzamide-substituted phenyl group. Key steps include:
- Core formation : Cyclization of precursor pyridazine derivatives under controlled temperature (70–100°C) and inert atmosphere to form the imidazo[1,2-b]pyridazine moiety .
- Coupling reactions : Use of coupling agents like HBTU or EDCI with bases (e.g., i-Pr2NEt) in polar aprotic solvents (DMF, DCM) to attach the benzamide group .
- Methoxy group introduction : Nucleophilic substitution or methoxylation using NaOCH3 in methanol at elevated temperatures (70°C) .
Optimization : Yield improvements require precise control of reaction time, temperature, and purification via silica gel chromatography or recrystallization (e.g., EtOAc/hexanes) .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR validate regiochemistry and substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with the fused ring system .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 418.4452 for C23H22N4O4) .
- HPLC : Purity assessment (>95%) with retention time tracking (e.g., 12–14 minutes under gradient elution) .
Cross-validation : Combine NMR, MS, and elemental analysis to resolve ambiguities in complex heterocyclic systems .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Purity variability : Impurities >5% can skew assay results. Use orthogonal purity methods (HPLC, TLC) and repurify batches before testing .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target engagement. Standardize protocols using reference inhibitors (e.g., mTOR inhibitors for kinase assays) .
- Structural analogs : Compare activity with closely related compounds (e.g., 6-chloro or 6-cyclopropyl derivatives) to identify substituent-specific effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the methoxy group (position 6) to electron-withdrawing (e.g., Cl, CF3) or bulky groups (cyclopropyl) to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace the benzamide with sulfonamide or acetamide moieties to probe hydrogen-bonding interactions .
- Computational modeling : Use molecular docking (e.g., AutoDock) or QSAR to predict binding affinities to targets like mTOR or kinase domains .
Basic: How can solubility challenges be addressed in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Convert the free base to hydrochloride or mesylate salts for improved solubility in physiological buffers .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphate esters) temporarily to increase bioavailability .
Advanced: What methods are recommended for optimizing target selectivity in kinase inhibition studies?
- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target effects. Prioritize kinases with <50% inhibition at 1 µM .
- Crystal structure analysis : Resolve ligand-target co-crystal structures to guide modifications reducing hydrophobic pocket interactions .
- Dynamic modeling : Use molecular dynamics simulations to assess binding stability and residence time .
Basic: What are best practices for ensuring batch-to-batch reproducibility?
- Reagent quality : Use anhydrous solvents and store hygroscopic reagents (e.g., HBTU) under nitrogen .
- Reaction monitoring : Track progress via TLC or in situ FTIR to halt reactions at >90% conversion .
- Purification consistency : Standardize column chromatography gradients (e.g., 10–50% EtOAc in hexanes) and recrystallization solvents .
Advanced: How can metabolic stability be improved for in vivo studies?
- Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .
- Bioisosteres : Replace metabolically labile groups (e.g., benzamide) with triazoles or oxadiazoles .
- Liver microsome assays : Identify major metabolites using LC-MS/MS and modify vulnerable sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
